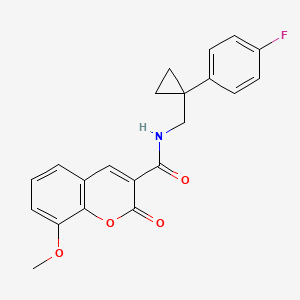

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene-3-carboxamide core substituted with a methoxy group at position 8 and a cyclopropylmethyl-4-fluorophenyl moiety at the carboxamide nitrogen. The chromene scaffold is known for its planar, conjugated structure, which often contributes to biological activity via interactions with enzymes or receptors.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO4/c1-26-17-4-2-3-13-11-16(20(25)27-18(13)17)19(24)23-12-21(9-10-21)14-5-7-15(22)8-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYZDXNUYCCJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and virology. This article examines its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene backbone substituted with a cyclopropyl group and a fluorophenyl moiety. Its chemical formula is , and it has been identified as a potential candidate for therapeutic applications due to its unique molecular characteristics.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as well as the generation of reactive oxygen species (ROS) which contribute to oxidative stress in cancer cells .

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving the disruption of viral entry or replication pathways. The compound's structural features, particularly the presence of the fluorophenyl group, are believed to enhance its interaction with viral proteins, thus inhibiting their function .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7, MDA-MB-231 | 0.67 - 2.96 μmol/L | Induction of apoptosis, ROS generation |

| Antiviral | Various viral strains | Not specified | Inhibition of viral replication |

Detailed Findings

- Anticancer Mechanism : In vitro studies reveal that this compound induces apoptosis via mitochondrial pathways, leading to cytochrome c release and activation of caspases .

- Cell Cycle Arrest : The compound effectively halts the cell cycle in the G2/M phase, which is critical for preventing cancer cell proliferation. This was evidenced by flow cytometry analyses showing increased populations of cells in this phase following treatment with the compound.

- Oxidative Stress Induction : The generation of ROS was measured using DCFDA assays, indicating that the compound induces oxidative stress within cancer cells, contributing to its cytotoxic effects.

- Antiviral Mechanisms : Although specific IC50 values for antiviral activity have not been extensively reported, preliminary data suggest effective inhibition of viral entry mechanisms . Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with related chromene-carboxamides and cyclopropane-containing analogs. Key differences in substituents, synthesis strategies, and physicochemical properties are summarized below.

Structural Comparison

Key Observations :

- Substituent Effects: The target compound’s 8-methoxy group increases lipophilicity compared to the sulfamoyl group in Compound 12, which enhances aqueous solubility .

Key Observations :

- Yield and Crystallinity : Compound 12’s high yield (86%) and melting point (>300°C) suggest efficient cyclization and high crystallinity, likely due to sulfonamide H-bonding . The target compound’s lack of a sulfonamide may result in lower melting points.

- Purification : Chromatography () is critical for isolating diastereomers, whereas recrystallization () suffices for highly crystalline products .

Functional Implications

- Solubility : Sulfamoyl groups (Compound 12) improve water solubility, whereas methoxy/allyl groups (target and ) favor membrane permeability .

- Conformational Rigidity : Cyclopropane rings (target and ) restrict rotational freedom, which may enhance binding affinity to flat protein pockets (e.g., kinase ATP sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.